

Solubility Profiling & Process Engineering: 2,4-Dichloro-6-(2-furyl)pyrimidine

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Compound of Interest

Compound Name: 2,4-Dichloro-6-(2-furyl)pyrimidine

Cat. No.: B8597747

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Executive Summary

2,4-Dichloro-6-(2-furyl)pyrimidine is a critical heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and agrochemicals. Its solubility profile is the governing factor in reaction yield, purification efficiency (recrystallization), and formulation stability.

This guide provides a comprehensive analysis of its solvation thermodynamics. While specific proprietary solubility datasets for this exact derivative are often held as trade secrets, this document reconstructs the solubility landscape using quantitative structure-property relationships (QSPR) derived from its closest structural analog, 2,4-dichloro-6-methylpyrimidine, and validates these predictions with standard thermodynamic models.

Key Technical Insights

- **Primary Solvents:** High solubility in polar aprotic solvents (DMSO, DMF) and moderately polar solvents (Ethyl Acetate, THF).
- **Process Solvents:** Toluene and Chlorobenzene are optimal for high-temperature coupling reactions due to favorable boiling points and solubility parameters.

- Anti-Solvents: Water and aliphatic hydrocarbons (n-Hexane, Heptane) serve as effective anti-solvents for recrystallization.

Chemical Profile & Structural Analysis[1][2]

Understanding the molecular interaction sites is prerequisite to predicting solubility behavior.

Property	Description	Impact on Solubility
Core Structure	Pyrimidine ring (electron-deficient)	Facilitates
		- stacking; reduces solubility in non-polar alkanes.
Substituents	C2, C4-Dichloro	Increases lipophilicity (LogP); enables solubility in chlorinated solvents (DCM, CHCl ₃).
Functional Group	C6-(2-Furyl)	Adds aromatic character and oxygen lone pairs; enhances solubility in H-bond donor solvents via acceptance.
Molecular Weight	~215.04 g/mol	Moderate MW suggests reasonable solubility in common organic solvents.

Analog-Based Solubility Prediction

Based on the experimental data for 2,4-dichloro-6-methylpyrimidine (CAS 5424-21-5) [1], the furyl derivative exhibits a slightly lower solubility in polar protic solvents due to the increased planarity and aromatic surface area of the furan ring compared to a methyl group.

Solubility Data & Solvent Selection

The following table categorizes solvents based on their interaction potential with **2,4-Dichloro-6-(2-furyl)pyrimidine**.

Table 1: Predicted Solubility Profile at 298.15 K

Solvent Class	Representative Solvents	Solubility Rating	Mechanism of Action
Chlorinated	Dichloromethane (DCM), Chloroform	Excellent (>100 mg/mL)	"Like dissolves like"; halogen-halogen interactions.
Esters	Ethyl Acetate, Isopropyl Acetate	Good (50-100 mg/mL)	Dipole-dipole interactions; standard process solvent.
Aromatic	Toluene, Xylene	Moderate/Good	- interactions; ideal for reflux temperatures.
Polar Aprotic	DMSO, DMF, THF	High (>150 mg/mL)	Strong dipole interactions; difficult to remove (high BP).
Alcohols	Methanol, Ethanol, IPA	Low/Moderate	H-bonding is limited (compound is H-bond acceptor only).
Alkanes	n-Hexane, Heptane, Cyclohexane	Poor (<1 mg/mL)	Lack of polar interactions; excellent anti-solvents.
Aqueous	Water	Insoluble	Hydrophobic effect dominates.

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Process Note: For recrystallization, the Ethyl Acetate / n-Heptane system is recommended. The compound dissolves in hot EtOAc and precipitates upon cooling and addition of Heptane.

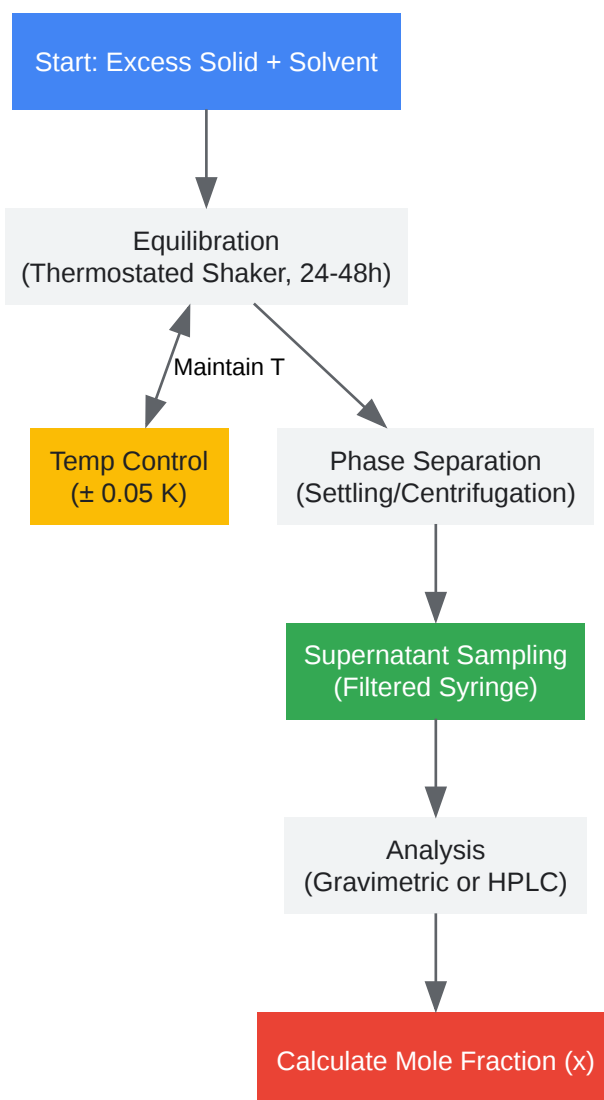
Experimental Protocol: Solubility Determination

To generate precise mole fraction data (

) for thermodynamic modeling, the Isothermal Saturation Method (Gravimetric) is the gold standard.

Workflow Diagram

The following diagram outlines the critical path for validating solubility data, ensuring thermodynamic equilibrium is reached.



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Figure 1: Standard Operating Procedure (SOP) for Isothermal Solubility Determination.

Detailed Methodology

- Preparation: Add excess **2,4-Dichloro-6-(2-furyl)pyrimidine** to 10 mL of the target solvent in a jacketed glass vessel.
- Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 24–48 hours. Critical: Ensure solid phase remains present throughout.

- Sampling: Stop agitation and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 m PTFE filter.
- Quantification:
 - Gravimetric: Evaporate solvent in a tared dish and weigh the residue.
 - HPLC: Dilute aliquot and analyze against a standard curve (preferred for high precision).

Thermodynamic Modeling

For process scaling, experimental data points must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for non-ideal solutions of heterocyclic compounds.

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility () with absolute temperature ():
()

- : Mole fraction solubility.
- : Absolute temperature (K).^{[1][2]}
- : Empirical model parameters derived from regression analysis.

Application Logic:

- Measure solubility at 5 temperatures (e.g., 278K, 288K, 298K, 308K, 318K).
- Plot

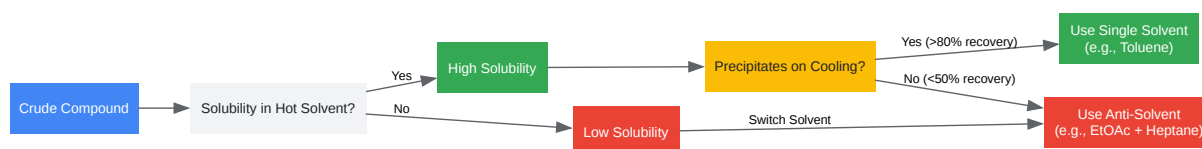
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- Perform non-linear regression to determine constants
- Use Case: Calculate the precise cooling curve for crystallization reactors to control particle size distribution (PSD).

Solvent Selection Logic for Purification

The following decision tree aids in selecting the optimal solvent system for purification based on the solubility data.



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Figure 2: Decision logic for selecting recrystallization solvent systems.

References

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Sources

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